molecular formula C8H14ClNO2 B2963140 Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride CAS No. 88259-98-7

Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride

Cat. No.: B2963140
CAS No.: 88259-98-7
M. Wt: 191.66
InChI Key: JJOUMXOQDPCHEK-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (CAS: 88259-98-7) is a bicyclic amino acid ester derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a rigid bicyclic scaffold that serves as a versatile building block for the design and synthesis of biologically active molecules, particularly in the development of novel therapeutic agents. The primary research application of this compound lies in its role as a key synthetic intermediate for developing dipeptidyl peptidase-4 (DPP-4) inhibitors, a prominent class of antihyperglycemic agents used in treating Type 2 Diabetes Mellitus . Recent research has demonstrated that derivatives incorporating the 2-azabicyclo[2.2.1]heptane moiety exhibit potent DPP-4 inhibition, with one developed compound (neogliptin) showing an IC50 value of 16.8 ± 2.2 nM - representing superior potency to established medications like sitagliptin and vildagliptin . The rigid bicyclic structure provides strategic advantages over more flexible pyrrolidine-based analogs by reducing intramolecular cyclization potential, thereby enhancing stability in aqueous solutions and improving pharmacokinetic profiles . From a molecular mechanism perspective, the 2-azabicyclo[2.2.1]heptane scaffold mimics the penultimate proline of natural DPP-4 substrates, enabling effective interaction with the enzyme's active site . The specific spatial geometry of this bicyclic system allows optimized binding within the S1, S2, S'1, and S'2 subsites of DPP-4, facilitating crucial hydrophobic interactions and π-π stacking with tyrosine residues (particularly Y666 and Y662) while forming hydrogen bonds with Glu205 and Glu206 . The hydrochloride salt form enhances solubility and handling properties for synthetic applications. This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions under inert atmosphere at 2-8°C are recommended to maintain stability . Researchers should consult the safety information, including GHS warning statements regarding potential skin, eye, and respiratory irritation (H315, H319, H335) .

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-3-6(4-5)9-7;/h5-7,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOUMXOQDPCHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88259-98-7
Record name methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
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Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Substituted Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride C₈H₁₃ClNO₂ ~190.65 Methyl ester at C3, HCl salt Intermediate for protease inhibitors; enzymatic hydrolysis studies
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride C₉H₁₅ClNO₂ ~220.68 Ethyl ester at C3, HCl salt Enhanced lipophilicity for improved bioavailability; priced at $1,240/250 mg
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride C₈H₁₃ClNO₂ ~190.65 Methyl ester at C5, HCl salt Altered geometry for receptor binding; priced at $295/250 mg

Key Insights :

  • Ethyl vs. Methyl Esters : Ethyl derivatives (e.g., E66622) exhibit higher molecular weight and lipophilicity, enhancing membrane permeability in drug candidates.
  • Positional Isomerism : The shift from C3 to C5 carboxylate (e.g., ) alters steric interactions, impacting binding affinity in enzyme inhibition.

Protected Derivatives and Functionalized Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₉NO₃ 213.28 Boc protection, hydroxyl at C6 Stabilizes amine during synthesis; precursor to antiviral agents
4-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride C₈H₁₂ClNO₃ 205.64 Hydroxymethyl at C4, carboxylic acid at C1 Polar functional groups for solubility optimization
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid C₁₂H₁₈N₂O₄ 254.29 Boc protection, carboxylic acid at C6 Used in peptide mimetics; priced at $245/100 mg

Key Insights :

  • Protective Groups : Boc (tert-butoxycarbonyl) derivatives (e.g., ) prevent unwanted side reactions during multi-step syntheses.
  • Functionalization: Hydroxymethyl or carboxylic acid groups (e.g., ) enhance water solubility, critical for intravenous formulations.

Larger Bicyclic Systems

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
2-Azabicyclo[2.2.2]octane HCl C₇H₁₄ClN 163.65 Larger 8-membered ring Reduced ring strain; used in alkaloid synthesis
7-Azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride C₈H₁₂ClNO₂ 197.64 Additional nitrogen at C7 Increased hydrogen-bonding capacity

Key Insights :

  • Ring Size : 2-Azabicyclo[2.2.2]octane (8-membered) exhibits lower ring strain, improving thermal stability compared to 7-membered analogs.
  • Nitrogen Placement : 7-Aza derivatives (e.g., ) introduce additional basic sites, altering pharmacokinetic profiles.

Pharmacological Relevance

  • Enzymatic Hydrolysis: Methyl esters (e.g., the main compound) are selectively hydrolyzed by lipases (e.g., Novozym 435) to yield carboxylic acids without deprotecting amines, crucial for prodrug activation.
  • Antiviral Agents : Derivatives like (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate are intermediates in influenza treatments, leveraging rigid scaffolds for target binding.

Commercial Availability

  • Pricing : Methyl esters (e.g., ) are cost-effective (~$1240/g for ethyl analogs), while Boc-protected variants (e.g., ) command premium pricing due to synthetic complexity.
  • Suppliers: Synthonix, Santa Cruz Biotechnology, and Enamine Ltd. offer diverse analogs, reflecting industrial demand.

Biological Activity

Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (Me-ABCH) is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C8H13ClN2O2
  • Molecular Weight : Approximately 192.65 g/mol
  • Solubility : Soluble in water and polar organic solvents
  • InChI Key : STJZJNMZEARKOJ-UHFFFAOYSA-N

Me-ABCH primarily exhibits its biological activity through the inhibition of acetylcholinesterase (AChE) . This inhibition occurs via competitive binding at the enzyme's active site, preventing the breakdown of acetylcholine, which leads to prolonged neurotransmitter action at synapses. The enhanced synaptic transmission can have significant implications for conditions characterized by cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders .

Enzyme Inhibition

The compound's ability to inhibit AChE positions it as a potential candidate for further research into cognitive enhancers or treatments for neurodegenerative diseases. The specific interactions between Me-ABCH and AChE have not been fully elucidated, but preliminary studies suggest that it may interact with key amino acid residues within the enzyme's active site .

Interaction Studies

Research indicates that Me-ABCH interacts with various biomolecules, which may contribute to its biological activity. The following table summarizes some related compounds and their properties:

Compound NameStructural FeaturesUnique Properties
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylateDifferent bicyclic structureVarying pharmacological profiles
2-Methyl-2-azabicyclo[2.2.1]heptaneMethyl substitution on nitrogenAltered biological activity
Methyl 3-pyrrolidinecarboxylatePyrrolidine ring instead of bicyclicDifferent receptor interaction profiles

The uniqueness of Me-ABCH lies in its specific inhibition mechanism and potential therapeutic applications targeting cholinergic systems .

Safety and Handling

Due to the limited research available, handling Me-ABCH should be approached with caution. Potential hazards associated with this compound are not fully characterized; therefore, standard laboratory safety protocols should be followed when working with it .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride?

The synthesis typically involves bicyclic scaffold formation via [2.2.1] ring closure, followed by carboxylation and hydrochlorination. Key intermediates include tert-butyl-protected derivatives (e.g., (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid), which are deprotected under acidic conditions to yield the final compound. Multi-step protocols often utilize reagents like hydroxylamine hydrochloride and pyrazolecarboxamidine hydrochloride for cycloaddition and functionalization .

Q. How is the structural integrity of this compound validated in research settings?

Structural confirmation relies on a combination of spectroscopic techniques:

  • NMR : Assigns stereochemistry and verifies bicyclic ring conformation (e.g., coupling constants for axial/equatorial protons) .
  • X-ray crystallography : Resolves absolute configuration using software like ORTEP-III, which generates thermal ellipsoid models .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What analytical techniques ensure batch-to-batch purity and consistency?

Reverse-phase HPLC with UV detection is standard for assessing purity (>95%). Method development should optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column selection (C18 or chiral columns for enantiomeric resolution). LC-MS further validates molecular identity .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities during synthesis of the bicyclic core?

Enantiomeric purity is critical for pharmacological activity. Advanced approaches include:

  • Chiral HPLC : Separates diastereomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • Asymmetric catalysis : Employs chiral ligands (e.g., BINOL derivatives) during ring-closing steps to bias stereochemistry .
  • Crystallization-induced dynamic resolution : Leverages solubility differences between enantiomers in solvent mixtures .

Q. How can computational modeling predict the compound’s biological interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like proteases or GPCRs. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with the carboxylate group). DFT calculations optimize scaffold geometry for target affinity .

Q. How are contradictions in spectroscopic data addressed between synthetic batches?

Discrepancies (e.g., shifted NMR peaks or unexpected MS fragments) require:

  • Multi-method validation : Cross-checking with IR, elemental analysis, and X-ray .
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediates to identify side reactions .
  • Isotopic labeling : Traces unexpected byproducts (e.g., using deuterated solvents) .

Q. What strategies mitigate side reactions during bicyclo[2.2.1]heptane ring formation?

Common side reactions include ring-opening or epimerization. Mitigation involves:

  • Low-temperature conditions : Reduces thermal degradation during cyclization (-20°C to 0°C) .
  • Protecting group optimization : tert-butoxycarbonyl (Boc) groups stabilize intermediates against nucleophilic attack .
  • Catalytic additives : Scandium triflate or DMAP accelerates regioselective ring closure .

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